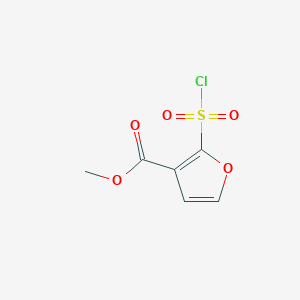

Methyl 2-(chlorosulfonyl)furan-3-carboxylate

Description

Methyl 2-(chlorosulfonyl)furan-3-carboxylate: is an organic compound with the molecular formula C6H5ClO5S and a molecular weight of 224.62 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both a chlorosulfonyl group and a carboxylate ester group

Properties

IUPAC Name |

methyl 2-chlorosulfonylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO5S/c1-11-5(8)4-2-3-12-6(4)13(7,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXINYQGPPRBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(chlorosulfonyl)furan-3-carboxylate can be synthesized through a multi-step process involving the chlorosulfonation of methyl furan-3-carboxylate. The typical synthetic route involves the following steps:

Starting Material: Methyl furan-3-carboxylate is used as the starting material.

Chlorosulfonation: The starting material is reacted with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the chlorosulfonyl group at the 2-position of the furan ring.

Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)furan-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)furan-3-carboxylate has several scientific research applications, including:

Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the development of biologically active molecules, including potential drug candidates.

Material Science: It is employed in the synthesis of functional materials with specific properties, such as polymers and coatings.

Analytical Chemistry: The compound is used as a reagent in analytical methods for the detection and quantification of specific functional groups.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)furan-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The furan ring provides a stable framework that can participate in further chemical transformations .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)furan-3-carboxylate can be compared with other similar compounds, such as:

Methyl 3-(chlorosulfonyl)furan-2-carboxylate: This compound has the chlorosulfonyl group at a different position on the furan ring, leading to variations in reactivity and applications.

Methyl 2-(chlorosulfonyl)thiophene-3-carboxylate: This compound contains a thiophene ring instead of a furan ring, resulting in different chemical properties and reactivity.

Biological Activity

Methyl 2-(chlorosulfonyl)furan-3-carboxylate is a heterocyclic compound notable for its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 224.62 g/mol. The compound is characterized by a furan ring substituted with chlorosulfonyl and carboxylate functional groups, which contribute to its reactivity and biological activity. The chlorosulfonyl group enhances solubility and bioavailability, making it a candidate for pharmaceutical applications .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Starting materials are selected to construct the furan core.

- Chlorosulfonation : The introduction of the chlorosulfonyl group is achieved through chlorosulfonic acid or sulfur trioxide in suitable solvents.

- Esterification : The final step involves esterification to form the methyl ester.

Case Study 1: Antimicrobial Screening

In one study, derivatives of this compound were screened against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. These studies utilized in vitro models to assess the inhibition of pro-inflammatory cytokines. Results showed that compounds with similar structural motifs effectively reduced cytokine levels, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 5-(2-chloroacetyl)furan-3-carboxylate | Anti-inflammatory | Contains a chloroacetyl group |

| Methyl 4-(chlorosulfonyl)benzoate | Antimicrobial | Aromatic compound with sulfonyl group |

| Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate | Potential therapeutic applications | Halogenated substituents enhance reactivity |

The comparison highlights that while this compound shares some biological activities with its analogs, its unique combination of functional groups may confer distinct properties that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.